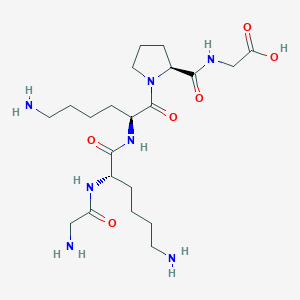
Glycyl-L-lysyl-L-lysyl-L-prolylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-lysyl-L-lysyl-L-prolylglycine is a pentapeptide composed of glycine, lysine, and proline residues. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-lysyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-lysyl-L-lysyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the lysine residues, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups, such as reducing disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or dithiothreitol (DTT).
Substitution: Using amino acid derivatives and coupling reagents like HBTU or DIC in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can yield modified peptides with altered functional groups.
Applications De Recherche Scientifique
Glycyl-L-lysyl-L-lysyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving protein misfolding or aggregation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Glycyl-L-lysyl-L-lysyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, peptides can bind to receptors on cell surfaces, triggering intracellular signaling cascades. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
Cyclo-L-prolylglycine: A dipeptide with neuroprotective activity.
Uniqueness
Glycyl-L-lysyl-L-lysyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple lysine residues, which can influence its biological activity and interactions with other molecules. This uniqueness makes it a valuable compound for studying peptide structure-function relationships and developing novel therapeutic agents.
Propriétés
Numéro CAS |
742068-37-7 |
|---|---|
Formule moléculaire |
C21H39N7O6 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H39N7O6/c22-9-3-1-6-14(26-17(29)12-24)19(32)27-15(7-2-4-10-23)21(34)28-11-5-8-16(28)20(33)25-13-18(30)31/h14-16H,1-13,22-24H2,(H,25,33)(H,26,29)(H,27,32)(H,30,31)/t14-,15-,16-/m0/s1 |
Clé InChI |
DUKJNSZBLMQNKV-JYJNAYRXSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN)C(=O)NCC(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


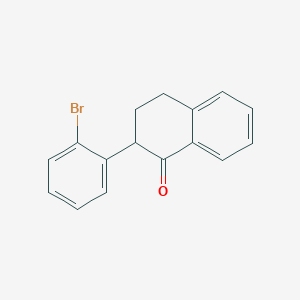
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
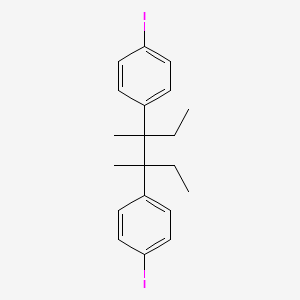
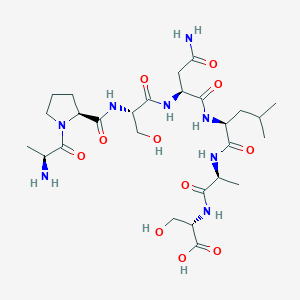
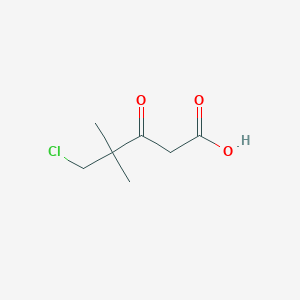
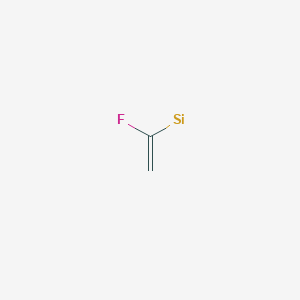
![Methyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14226444.png)
![1,4-Cyclohexadiene, 3-[1-(1-methylethoxy)ethenyl]-](/img/structure/B14226456.png)
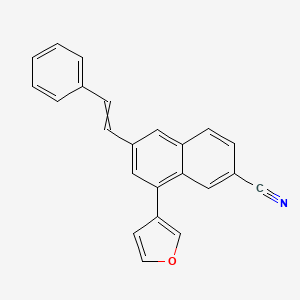
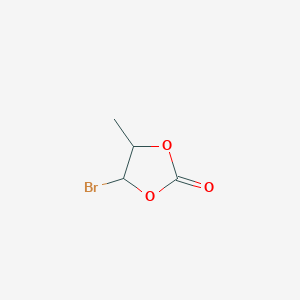
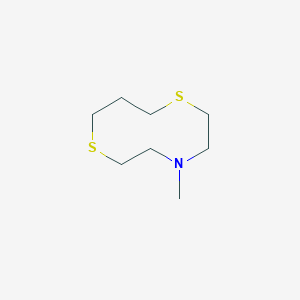
![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
![1H-Benzimidazole, 5,6-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14226486.png)
